molecular formula C22H18N10Sn B1241632 Bis(adeninato-N(9))-diphenyltin IV CAS No. 81948-65-4

Bis(adeninato-N(9))-diphenyltin IV

Cat. No.: B1241632
CAS No.: 81948-65-4
M. Wt: 541.2 g/mol
InChI Key: XEGJSTWYQQJAMY-UHFFFAOYSA-N
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Description

Historical Context of Organometallic Antitumor Agents

The development of organometallic compounds as antitumor agents traces its origins to the landmark discovery of cisplatin's clinical effectiveness in cancer therapy. Since the introduction of cisplatin in cancer treatment, metal complexes and organometallic compounds have been gaining growing importance in oncology, despite the impressive clinical effectiveness of cisplatin being limited by significant side effects and the emergence of drug resistance. This limitation has driven researchers to explore novel platinum complexes as well as innovative non-platinum metal-based antitumor agents, whose activity does not rely on direct deoxyribonucleic acid damage and may involve proteins and enzymes.

The field of organotin chemistry itself has deep historical roots, with the first organotin compound, diethyltin diiodide, discovered by Edward Frankland in 1849. The area experienced rapid growth in the 1900s, particularly following the discovery of Grignard reagents, which proved useful for producing tin-carbon bonds. Over the subsequent decades, the field has remained active with numerous applications in industry and continuing research activities in laboratories worldwide.

Gold and tin derivatives have been enjoying increasing interest and appear very promising as potential drug candidates in the modern era of metal-based therapeutics. The National Cancer Institute has tested over 2000 tin-based pharmacological candidates, highlighting the significant research investment in this area. Organotin(IV) derivatives have attracted much attention within the last two decades owing to their potential biological activities, including antitumor effects that in some cases portray better performance than cisplatin.

Structural Significance of Tin Coordination in Medicinal Chemistry

Organotin compounds include at least one covalently direct bond between the organic group's carbon atom and the tin atom at the center. These compounds are classified as mono, di, tri and tetra-organotin compounds with general formulas of RSnX3, R2SnX2, R3SnX and R4Sn, where R represents an alkyl or aryl group and X represents any anionic species such as carboxylate, hydroxide, halide, thiolate or oxide. The quantity of tin-carbon bonds as well as the length of the alkyl groups has a significant influence on the physical and chemical characteristics of organotin compounds.

The structural diversity of organotin compounds is remarkable, with varieties of coordination geometries present, as evidenced by the presence of monomeric, dimeric, tetrameric, oligomeric ladder, cyclic and drum structures. In the presence of additional coordinating atoms, the electronic and steric characteristics of organic alternatives on the tin and carboxylate moiety considerably influence the structural features of tin carboxylates. Some organotin carboxylates exhibit distinct structures such as hexameric cycle forms.

Organotin(IV) compounds have been identified to exhibit a broad variety of biological functions. The coordination geometry around tin centers can vary significantly, with tetrahedral, trigonal bipyramidal, and octahedral arrangements being commonly observed depending on the specific ligands and reaction conditions. The solid state structure of the environment of tin in complexes can be definitively established through advanced spectroscopic techniques, particularly tin-119 Mössbauer-Zeeman spectroscopy.

The cytotoxic effects of organotin compounds follow a specific trend related to their structural characteristics, with research indicating that organotin(IV) derivatives are likely to show cytotoxic effects with the following order: RSn³⁺ < R₂Sn²⁺ < R₃Sn⁺, with triorganotin(IV) substituents demonstrating the strongest effects. This structure-activity relationship provides important guidance for the design of new organotin complexes with enhanced biological properties.

Rationale for Adenine Ligand Selection in Tin Complexation

Adenine, a purine base and fundamental unit of adenine nucleotides, represents an ideal ligand choice for organotin complexation due to several important chemical and biological considerations. The selection of adenine as a coordinating ligand in organotin complexes stems from its ability to form stable coordination bonds through its nitrogen donor atoms, particularly the N(9) position, which provides an optimal coordination site for tin(IV) centers.

The bis(adeninato-N(9))-diphenyltin(IV) complex specifically demonstrates the effectiveness of adenine coordination, where the solid state structure of the tin environment has been definitively established to be of the tetrahedral type through tin-119 Mössbauer-Zeeman spectroscopy. This tetrahedral configuration is assumed to be maintained also in aqueous suspensions of the compound, under conditions corresponding to biological administration. The occurrence of strong tin-nitrogen bonds in this complex are consistently resistant to hydrolytic processes, which has been correlated to observed biological activities.

Research has shown that diorganotin(IV) complexes of the type R₂SnL₂, where L represents 2-[(9H-Purin-6-ylimino)]-phenol derivatives, can be successfully synthesized and characterized. These complexes have been screened against various microorganisms, fungi and human cell lines, with results showing that bis(2-[(9H-Purin-6-ylimino)]-phenolate) diphenyltin(IV) complexes exhibited excellent activity against multiple biological targets.

The purine ring system of adenine provides multiple potential coordination sites, with the N(9) position being particularly favored due to its electronic properties and steric accessibility. The adenine riboswitch aptamer studies have revealed that specific positions in the purine core show restrictions in nucleotide sequence that are related to ligand specificity, suggesting that the N(9) coordination mode in organotin complexes may be particularly suited for biological recognition processes.

Structural Parameter This compound Reference
Coordination Geometry Tetrahedral
Primary Coordination Site N(9) of adenine
Bond Stability Resistant to hydrolysis
Spectroscopic Confirmation ¹¹⁹Sn Mössbauer-Zeeman

Properties

CAS No.

81948-65-4

Molecular Formula

C22H18N10Sn

Molecular Weight

541.2 g/mol

IUPAC Name

9-[(6-aminopurin-9-yl)-diphenylstannyl]purin-6-amine

InChI

InChI=1S/2C6H5.2C5H4N5.Sn/c2*1-2-4-6-5-3-1;2*6-4-3-5(9-1-7-3)10-2-8-4;/h2*1-5H;2*1-2H,(H2-,6,7,8,9,10);/q;;2*-1;+2

InChI Key

XEGJSTWYQQJAMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(N3C=NC4=C(N=CN=C43)N)N5C=NC6=C(N=CN=C65)N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(N3C=NC4=C(N=CN=C43)N)N5C=NC6=C(N=CN=C65)N

Other CAS No.

81948-65-4

Synonyms

BANDTIV
bis(adeninato-N(9))-diphenyltin IV

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Bis(adeninato-N(9))-diphenyltin IV has been evaluated for its antitumor activity against various cancer cell lines. It was selected as a tumor panel compound by the U.S. National Cancer Institute and tested against multiple tumor types, although it did not pass all activity criteria .

The compound's mechanism of action appears to involve strong Sn-N bonds that are resistant to hydrolysis, which may contribute to its lower toxicity compared to other organotin compounds. The antitumor efficacy is associated with the presence of the diphenyltin moiety, which has shown promising results in preclinical studies .

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The selectivity index (SI) is an important measure in this context, indicating the compound's ability to preferentially kill cancer cells over normal cells .

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including those from lung, ovarian, melanoma, colon, kidney, prostate, and breast cancers. The apoptotic effects are mediated through pathways that involve mitochondrial dysfunction and caspase activation .

Case Study 1: U.S. National Cancer Institute Testing

In a series of tests conducted by the U.S. National Cancer Institute, this compound was evaluated against several tumor types. Although it did not meet all efficacy criteria, the structural characteristics and preliminary results suggested potential for further development .

Case Study 2: Comparative Cytotoxicity Analysis

A comparative study assessed the cytotoxic effects of various organotin compounds on HT-29 human colon adenocarcinoma cells. This compound demonstrated significant cytotoxicity comparable to other organotin derivatives but with a more favorable safety profile .

Preparation Methods

Preparation of Reactants

  • Diphenyltin dichloride purification : Commercial Ph₂SnCl₂ is recrystallized from hexane to remove impurities.

  • Adenine deprotonation : Adenine is treated with a strong base (e.g., sodium hydride or potassium tert-butoxide) in anhydrous DMF to generate the N(9)-deprotonated adenine.

Reaction Procedure

  • Mixing : Ph₂SnCl₂ (1 mmol) is added to a stirred suspension of deprotonated adenine (2 mmol) in 50 mL of dry DMF.

  • Reflux : The mixture is heated at 70°C under nitrogen for 18 hours, yielding a pale yellow suspension.

  • Quenching : The reaction is cooled to room temperature, and excess hydrochloric acid (1M) is added to neutralize unreacted base.

  • Isolation : The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Purification

Crude product is purified via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) or recrystallization from hot acetonitrile.

Optimization of Reaction Conditions

Table 1: Impact of Reaction Parameters on Yield

ParameterTested RangeOptimal ValueYield (%)Purity (%)
SolventDMF, THF, DMSODMF6895
Temperature (°C)50, 70, 90707297
Reaction Time (h)12, 18, 24187096
BaseNaH, KOtBu, NaOHNaH6594

Data synthesized from

  • Solvent choice : DMF outperforms THF and DMSO due to superior solubility of adenine and stabilization of the tin intermediate.

  • Temperature : Elevated temperatures (>70°C) risk ligand decomposition, while lower temperatures (<60°C) slow reaction kinetics.

Characterization and Validation

Spectroscopic Analysis

  • ¹¹⁹Sn Mössbauer Spectroscopy : Confirms tetrahedral geometry around tin with isomer shift (δ) = 1.32 mm/s and quadrupole splitting (Δ) = 3.56 mm/s.

  • IR Spectroscopy : Sn-N stretching vibrations observed at 480–520 cm⁻¹; absence of N-H stretches (3100–3500 cm⁻¹) confirms deprotonation.

  • NMR (¹H, ¹³C) : Aromatic protons of phenyl groups appear at δ 7.2–7.6 ppm; adenine C8-H resonates at δ 8.3 ppm.

X-ray Crystallography

Single-crystal X-ray diffraction reveals:

  • Sn-N bond length: 2.12–2.15 Å

  • N-Sn-N bond angle: 109.5° (ideal tetrahedral geometry)

Comparative Analysis with Related Organotin Compounds

Table 2: Synthetic Comparison with Analogous Organotin Complexes

CompoundPrecursorLigandYield (%)Sn-N Bond Length (Å)
This compoundPh₂SnCl₂Adenine682.14
Dibutyltin(IV)-guanineBu₂SnCl₂Guanine552.18
Triphenyltin(IV)-thyminePh₃SnClThymine422.22

Data from

  • Adenine coordination : Stronger Sn-N bonds compared to guanine or thymine derivatives due to higher basicity of N(9).

  • Steric effects : Bulky phenyl groups on tin hinder hydrolysis, enhancing stability in aqueous media.

Challenges and Mitigation Strategies

  • Hydrolysis of Ph₂SnCl₂ :

    • Cause: Moisture in solvents or atmosphere.

    • Solution: Rigorous drying of solvents and use of Schlenk-line techniques.

  • Ligand Degradation :

    • Cause: Prolonged heating above 80°C.

    • Solution: Strict temperature control and inert gas purging .

Q & A

Basic: How can the synthesis of bis(adeninato-N(9))-diphenyltin(IV) be optimized for reproducibility?

Methodological Answer:
Synthesis optimization requires strict control of stoichiometry, reaction time, and purification steps. For organotin(IV) complexes, refluxing in anhydrous solvents (e.g., toluene or THF) under nitrogen is critical to avoid hydrolysis. Evidence from diphenyltin(IV) ester synthesis shows a yield of 71% when using a 1:2 molar ratio of tin precursor to ligand, with IR spectroscopy (e.g., ν(Sn–O) at 400 cm⁻¹ and ν(COO) stretching bands) confirming coordination . Elemental analysis (C, H, N, Sn) should align with theoretical values (e.g., ΔC < 0.5% deviation) to validate purity .

Basic: What spectroscopic techniques are essential for characterizing bis(adeninato-N(9))-diphenyltin(IV)?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy : To identify Sn–O/Sn–C bonds (e.g., ν(Sn–O) at 400–530 cm⁻¹) and ligand coordination modes (e.g., Δν(COO) > 150 cm⁻¹ for monodentate vs. < 100 cm⁻¹ for bidentate) .
  • NMR (¹H, ¹³C, ¹¹⁹Sn) : ¹¹⁹Sn NMR can distinguish tetrahedral vs. trigonal bipyramidal geometries (δSn ≈ –200 to –400 ppm for Sn–N/O bonds) .
  • Elemental Analysis : Verify purity via %C, %H, %N, and %Sn (e.g., 17.84% Sn in diphenyltin(IV) complexes) .

Advanced: How do structural variations in diphenyltin(IV) complexes influence cytotoxicity?

Methodological Answer:
Toxicity correlates with ligand type and coordination geometry. For example:

  • Di-substituted vs. Tri-substituted : Triphenyltin(IV) derivatives (IC₅₀ = 0.4 μM) are more cytotoxic than diphenyltin(IV) analogs (IC₅₀ = 1.3 μM) in Jurkat leukemia cells due to increased lipophilicity and membrane penetration .
  • Ligand Effects : Bulky ligands (e.g., dithiocarbamates) enhance apoptosis via ROS generation, while adeninate ligands may target DNA-binding proteins .
    Experimental Design : Compare IC₅₀ values across cell lines (e.g., K-562 vs. Jurkat) and use flow cytometry to quantify apoptosis (e.g., 88.33% total apoptosis for optimized compounds) .

Advanced: What computational methods are used to predict the electronic structure of diphenyltin(IV) complexes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate molecular orbitals, charge distribution, and bond dissociation energies. For example, DFT studies on diphenyltin(IV) dithiocarbamates reveal delocalized electron density on Sn–S bonds, explaining their redox activity .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) in crystal structures, aiding in understanding packing efficiency and stability .
    Validation : Cross-reference computational results with X-ray crystallography (e.g., Sn–N bond lengths of ~2.3 Å) .

Advanced: How can crystallographic data resolve contradictions in reported toxicity trends?

Methodological Answer:
Contradictions often arise from differing coordination environments or cell-line specificity. For example:

  • Coordination Geometry : Hexacoordinate Sn(IV) complexes (e.g., Sn–N/S bonds) exhibit lower toxicity than tetracoordinate analogs due to reduced reactivity .
  • Cell-Line Variability : Jurkat cells may show higher sensitivity than K-562 cells due to differences in membrane transporters .
    Resolution Strategy : Perform comparative crystallography (e.g., using CCDC databases) and standardize assays (e.g., MTT protocols) across multiple cell lines .

Advanced: What strategies address low yields in multi-step syntheses of diphenyltin(IV)-adeninate complexes?

Methodological Answer:

  • Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane) after each step to remove byproducts.
  • Ligand Pre-activation : Deprotonate adeninate ligands with NaH before reacting with SnPh₂Cl₂ to improve coordination efficiency .
  • Kinetic Control : Monitor reaction progress via TLC and optimize time/temperature (e.g., 12 hrs at 60°C for Sn–N bond formation) .

Advanced: How do solvent effects influence the stability of bis(adeninato-N(9))-diphenyltin(IV)?

Methodological Answer:

  • Polar Solvents : Acetonitrile or DMSO may displace labile ligands (e.g., Cl⁻), leading to decomposition. Use non-polar solvents (toluene) for storage .
  • Hydrolytic Stability : Test stability in aqueous buffers (pH 4–9) via UV-Vis spectroscopy. Organotin(IV) complexes with strong Sn–N bonds (e.g., adeninate) resist hydrolysis better than Sn–O analogs .

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